Cas no 313404-18-1 (N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide)
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide
- N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Benzamide, N-(2-phenoxyphenyl)-4-(1-piperidinylsulfonyl)-
- EU-0003139
- Z26826967
- 313404-18-1
- F0147-0401
- Oprea1_848771
- AKOS007974501
- N-(2-phenoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
-
- Inchi: 1S/C24H24N2O4S/c27-24(25-22-11-5-6-12-23(22)30-20-9-3-1-4-10-20)19-13-15-21(16-14-19)31(28,29)26-17-7-2-8-18-26/h1,3-6,9-16H,2,7-8,17-18H2,(H,25,27)
- InChI Key: OWNFHGUDFDXZCI-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1OC1=CC=CC=C1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 436.14567842g/mol
- Monoisotopic Mass: 436.14567842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 84.1Ų
Experimental Properties
- Density: 1.306±0.06 g/cm3(Predicted)
- pka: 11.97±0.70(Predicted)
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0147-0401-2μmol |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 2μmol |
$57.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-5μmol |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 5μmol |
$63.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-10μmol |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 10μmol |
$69.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-20μmol |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 20μmol |
$79.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-1mg |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 1mg |
$54.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-2mg |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 2mg |
$59.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-3mg |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 3mg |
$63.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-4mg |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 4mg |
$66.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-5mg |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 5mg |
$69.0 | 2023-08-19 | |
| Life Chemicals | F0147-0401-10mg |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313404-18-1 | 90%+ | 10mg |
$79.0 | 2023-08-19 |
N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide
N-(2-Phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide (CAS No. 313404-18-1): An Overview
N-(2-Phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide (CAS No. 313404-18-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, which include a phenoxyphenyl moiety and a piperidine sulfonyl group. These structural elements contribute to its pharmacological properties, making it a promising candidate for various therapeutic interventions.
The chemical structure of N-(2-phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide is represented by the formula C23H23NO4S. The compound's molecular weight is 405.5 g/mol, and it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties are crucial for its use in various biological assays and preclinical studies.
Recent research has focused on the pharmacological activities of N-(2-phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide. Studies have shown that this compound possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.
In addition to its anti-inflammatory effects, N-(2-phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide has been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The antitumor activity is attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival.
The safety profile of N-(2-phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide has also been evaluated in several studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.
In the context of drug development, N-(2-phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide has shown promise as a lead compound for the design of novel therapeutics. Its unique chemical structure provides a foundation for structure-activity relationship (SAR) studies, which can guide the optimization of its pharmacological properties. Researchers are actively exploring modifications to the phenoxyphenyl and piperidine sulfonyl groups to enhance potency, selectivity, and pharmacokinetic properties.
The synthesis of N-(2-phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide involves several steps, including the preparation of the phenoxyphenyl amine intermediate and the subsequent coupling with 4-chlorosulfonylbenzoic acid. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. The synthetic route is scalable, making it suitable for large-scale production for preclinical and clinical studies.
In conclusion, N-(2-phenoxyphenyl)-4-(Piperidine-1-sulfonyl)benzamide (CAS No. 313404-18-1) is a multifaceted compound with significant potential in medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a valuable candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its therapeutic potential, this compound holds promise for addressing unmet medical needs in various disease areas.
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